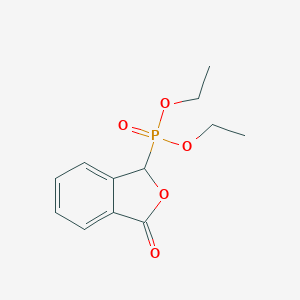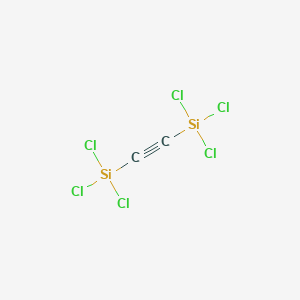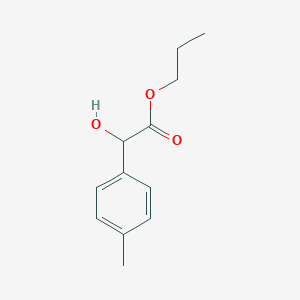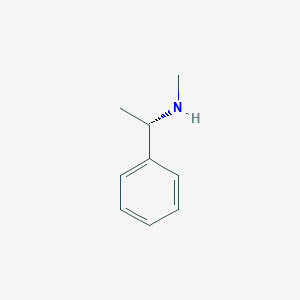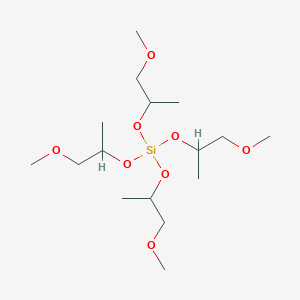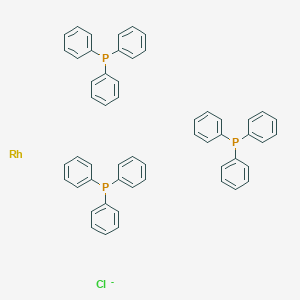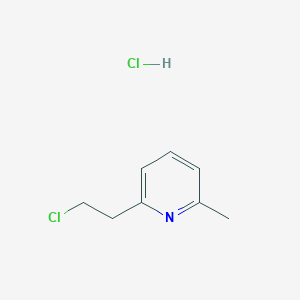
2-Picoline, 6-(2-chloroethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Picoline, 6-(2-chloroethyl)-, hydrochloride, also known as MTX-211, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the picoline family of compounds, which are widely used in the pharmaceutical and chemical industries. In
Mecanismo De Acción
The mechanism of action of 2-Picoline, 6-(2-chloroethyl)-, hydrochloride is not fully understood, but it is thought to involve the disruption of DNA synthesis and repair. It may also affect the function of certain proteins involved in cell division and apoptosis. Further research is needed to fully elucidate the mechanism of action of this compound.
Efectos Bioquímicos Y Fisiológicos
2-Picoline, 6-(2-chloroethyl)-, hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to modulate the immune system, and to have radioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Picoline, 6-(2-chloroethyl)-, hydrochloride is its potential as a novel anticancer agent. It has been shown to be effective against a variety of cancer cell lines, and may have fewer side effects than traditional chemotherapy agents. However, it also has some limitations. For example, it may be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are many potential future directions for research on 2-Picoline, 6-(2-chloroethyl)-, hydrochloride. One area of interest is the development of more efficient synthesis methods, which could increase the yield and purity of the compound. Another area of interest is the exploration of the compound's potential use as a radioprotective agent, which could have important implications for cancer treatment. Finally, further research is needed to fully elucidate the mechanism of action of 2-Picoline, 6-(2-chloroethyl)-, hydrochloride, which could lead to the development of more effective cancer treatments.
Métodos De Síntesis
2-Picoline, 6-(2-chloroethyl)-, hydrochloride can be synthesized using a variety of methods, including the reaction of 2-picoline with 2-chloroethylamine hydrochloride in the presence of a catalyst. The resulting compound can then be purified using standard techniques such as recrystallization or chromatography. The purity and yield of the final product can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
2-Picoline, 6-(2-chloroethyl)-, hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, and is being investigated as a potential treatment for various types of cancer. In addition, it has been studied for its potential use as a radioprotective agent, as well as its ability to modulate the immune system.
Propiedades
Número CAS |
17944-62-6 |
|---|---|
Nombre del producto |
2-Picoline, 6-(2-chloroethyl)-, hydrochloride |
Fórmula molecular |
C8H11Cl2N |
Peso molecular |
192.08 g/mol |
Nombre IUPAC |
2-(2-chloroethyl)-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-7-3-2-4-8(10-7)5-6-9;/h2-4H,5-6H2,1H3;1H |
Clave InChI |
YWRMCDUVMFQGGN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CCCl.Cl |
SMILES canónico |
CC1=NC(=CC=C1)CCCl.Cl |
Otros números CAS |
17944-62-6 |
Sinónimos |
PYRIDINE,2-(2-CHLOROETHYL-6-METHYL-HYDROCHLORIDE)(1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



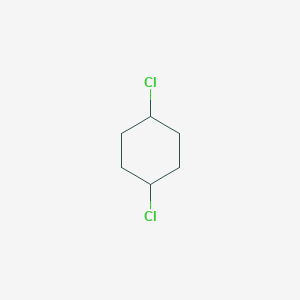
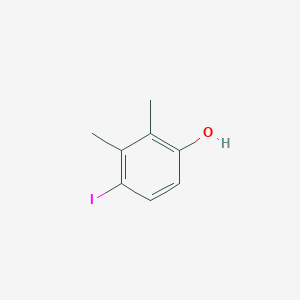
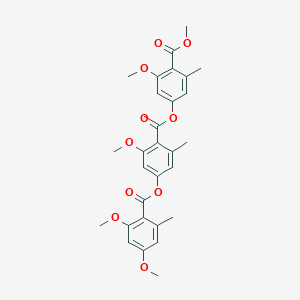
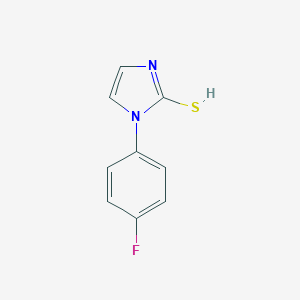
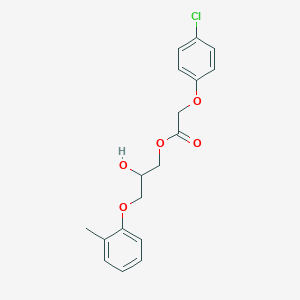
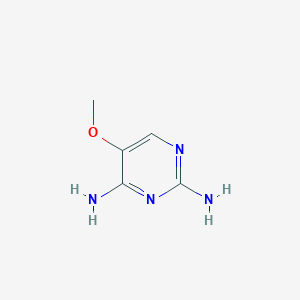
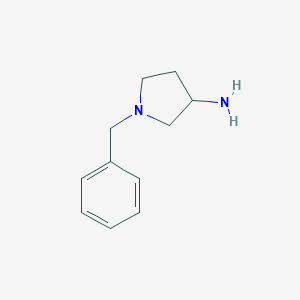
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
